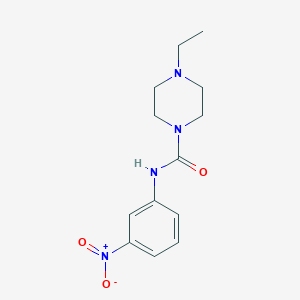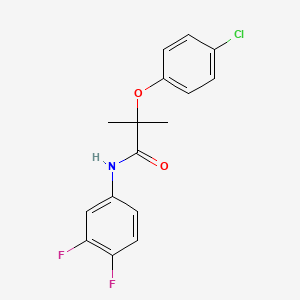![molecular formula C10H14ClNO3S B5798535 [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B5798535.png)
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine is an organic compound that features a sulfonyl group attached to a dimethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction is exothermic and should be conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as amines or thiols.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfide derivatives are formed.
Applications De Recherche Scientifique
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine involves its interaction with biological targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Chloro-3-ethoxyphenyl)sulfonyl]methylamine
- [(4-Chloro-3-ethoxyphenyl)sulfonyl]ethylamine
- [(4-Chloro-3-ethoxyphenyl)sulfonyl]propylamine
Uniqueness
[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the dimethylamine moiety enhances its solubility and ability to interact with biological targets compared to its analogs.
Propriétés
IUPAC Name |
4-chloro-3-ethoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-4-15-10-7-8(5-6-9(10)11)16(13,14)12(2)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXFZYWBCHBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-CYCLOHEXYLPROPANAMIDE](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)


![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5798537.png)

![1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE](/img/structure/B5798541.png)


![3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)

